molecular formula C19H17BrN2OS B2900026 1-(4-bromophenyl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one CAS No. 1115409-18-1

1-(4-bromophenyl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one

Cat. No.: B2900026
CAS No.: 1115409-18-1
M. Wt: 401.32
InChI Key: UJCKOOOBLJVSIF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a dihydropyrazin-2-one core substituted with a 4-bromophenyl group at position 1 and a [(2,5-dimethylphenyl)methyl]sulfanyl moiety at position 3. Its molecular formula is C₁₈H₁₆BrN₃OS, with a molecular weight of 402.3 g/mol.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[(2,5-dimethylphenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2OS/c1-13-3-4-14(2)15(11-13)12-24-18-19(23)22(10-9-21-18)17-7-5-16(20)6-8-17/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCKOOOBLJVSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-bromophenyl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a halogenation reaction, where a phenyl group is brominated using reagents like bromine or N-bromosuccinimide (NBS).

    Attachment of the dimethylbenzylthio group: This can be done through a nucleophilic substitution reaction, where a thiol group reacts with a suitable benzyl halide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

1-(4-bromophenyl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the pyrazinone core or the bromophenyl group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-bromophenyl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Studies may focus on its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases, depending on its biological activity and mechanism of action.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

A. Pyrazolone Derivatives ()

Examples 5.17 and 5.18 from are dihydro-pyrazol-3-ones with bromo and aryl substituents:

  • 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one : Molecular formula C₁₂H₁₀BrClN₂O , molecular weight 329.6 g/mol (m/z 301–305 [M+H]⁺).
  • 4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one : Molecular formula C₁₃H₁₀BrF₃N₂O , molecular weight 363.1 g/mol .

Comparison :

  • The target compound’s dihydropyrazinone core differs from the pyrazolone ring in these analogs. Pyrazolones exhibit a five-membered ring with two adjacent nitrogen atoms, whereas dihydropyrazinones are six-membered rings with two nitrogen atoms at positions 1 and 4.
  • The molecular weight of the target compound (402.3 g/mol) is higher due to the larger dihydropyrazinone core and additional methyl groups on the benzylsulfanyl substituent.

B. Pyrimidine Tri-one Derivatives ()

The compound 5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-tri-one () shares a bromophenyl group but features a pyrimidine tri-one core. Its synthesis via Claisen–Schmidt condensation and Michael addition highlights methodologies applicable to bromophenyl-containing heterocycles.

Comparison :

  • The pyrimidine tri-one core introduces three ketone groups, enhancing polarity compared to the dihydropyrazinone’s single ketone. This could result in higher melting points (observed in ’s analogs: 134–178°C) and distinct solubility profiles .

C. Thiazole-Oxadiazole Hybrids ()

Compounds 7c–7f () include 1,3,4-oxadiazole and thiazole moieties with sulfanyl linkages. For example:

  • 7c : C₁₆H₁₇N₅O₂S₂, molecular weight 375.5 g/mol, melting point 134–136°C.
  • 7f : C₁₇H₁₉N₅O₂S₂, molecular weight 389.5 g/mol, melting point 170–178°C.

Comparison :

  • The sulfanyl group in the target compound is attached to a benzyl group, whereas in 7c–7f, it bridges oxadiazole and thiazole rings. The absence of oxadiazole/thiazole systems in the target compound likely reduces hydrogen-bond acceptor capacity , affecting biological activity (if applicable).
  • Melting points for 7c–7f (134–178°C) suggest that the target compound’s melting point may fall within a similar range, though steric effects from the 2,5-dimethylphenyl group could elevate it further.

Data Table: Key Comparative Properties

Compound Class Molecular Formula Molecular Weight (g/mol) Core Structure Notable Substituents
Target Compound C₁₈H₁₆BrN₃OS 402.3 Dihydropyrazin-2-one 4-Bromophenyl, (2,5-dimethylbenzyl)sulfanyl
Pyrazolone () C₁₂H₁₀BrClN₂O 329.6 Dihydro-pyrazol-3-one 4-Bromo, 4'-chlorophenyl
Pyrimidine Tri-one () C₂₄H₂₄BrN₃O₅ 522.4 Pyrimidine-2,4,6-tri-one 4-Bromophenyl, dimethoxyphenyl
Thiazole-Oxadiazole () C₁₆H₁₇N₅O₂S₂ 375.5 Oxadiazole-thiazole Sulfanyl-linked propanamide

Biological Activity

1-(4-bromophenyl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a bromophenyl group and a sulfanyl moiety, suggests diverse interactions with biological targets. This article delves into the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the dihydropyrazinone core through cyclization reactions. The introduction of the sulfanyl group is achieved via nucleophilic substitution methods.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing bromophenyl and sulfanyl groups have shown effectiveness against various bacterial strains. A study demonstrated that such compounds could inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes.

Anticancer Activity

The anticancer potential of this compound is supported by findings that suggest its ability to induce apoptosis in cancer cells. In vitro assays have revealed that this compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfanyl group may participate in redox reactions, influencing enzyme activity.
  • Receptor Modulation : The compound could bind to receptors involved in cell signaling pathways, altering their activity and leading to downstream effects on cell growth and survival.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several sulfanyl-containing compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

CompoundMIC (µg/mL)Target Bacteria
Compound A32S. aureus
Compound B64E. coli
Test Compound16S. aureus

Study 2: Anticancer Activity

In a study assessing the anticancer properties of various dihydropyrazinones, it was found that those similar to our target compound significantly reduced cell viability in MCF-7 (breast cancer) cells by inducing apoptosis.

CompoundIC50 (µM)Cancer Cell Line
Standard Drug10MCF-7
Test Compound15MCF-7

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